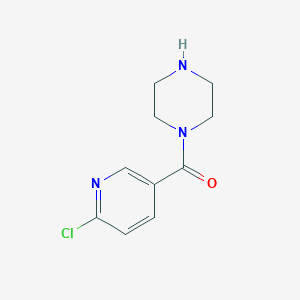
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoroethyl group, and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group.
Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.
Purification: The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-cyclohexylamine: Lacks the trifluoroethyl group, resulting in different chemical properties.
N-Methyl-2,2,2-trifluoroethylamine: Lacks the cyclohexyl group, affecting its steric and electronic properties.
Cyclohexylamine: A simpler structure without the methyl and trifluoroethyl groups.
Uniqueness
(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is unique due to the combination of
Propriétés
Formule moléculaire |
C9H16F3N |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(1S)-1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3/t8-/m0/s1 |
Clé InChI |
QAKGMUMWTVXEOI-QMMMGPOBSA-N |
SMILES isomérique |
CN[C@@H](C1CCCCC1)C(F)(F)F |
SMILES canonique |
CNC(C1CCCCC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


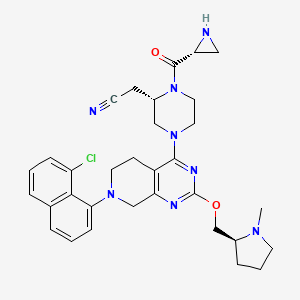


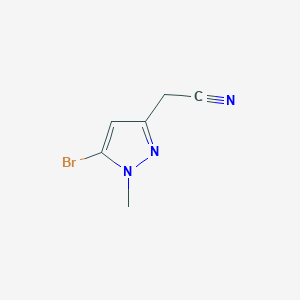

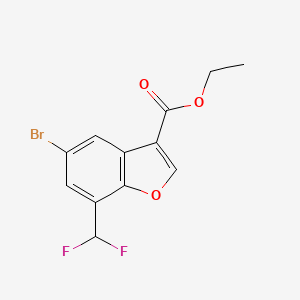
![tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13909086.png)

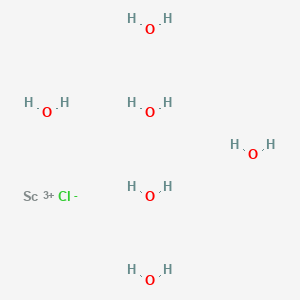
![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
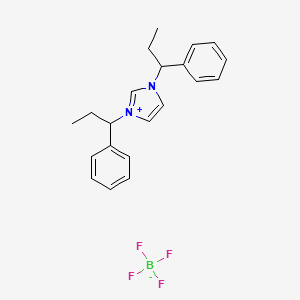
![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one](/img/structure/B13909110.png)
